3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole
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Overview
Description
3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Ethoxybenzenesulfonyl Group: This step involves the sulfonylation of the azetidine ring using 4-ethoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Formation of the Oxadiazole Ring: The final step involves the cyclization of the intermediate with a suitable reagent, such as hydrazine or a nitrile oxide, to form the 1,2,4-oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: It can be used as a precursor for the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of the study. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-cyclopropyl-1,2,4-oxadiazole: A simpler oxadiazole derivative with similar structural features.
5-cyclopropyl-1,2,4-oxadiazole: Another oxadiazole derivative with a different substitution pattern.
4-ethoxybenzenesulfonyl azetidine: A compound with a similar azetidine ring and sulfonyl group but lacking the oxadiazole ring.
Uniqueness
3-cyclopropyl-5-[1-(4-ethoxybenzenesulfonyl)azetidin-3-yl]-1,2,4-oxadiazole is unique due to the combination of its cyclopropyl, azetidine, and oxadiazole rings, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-5-[1-(4-ethoxyphenyl)sulfonylazetidin-3-yl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-2-22-13-5-7-14(8-6-13)24(20,21)19-9-12(10-19)16-17-15(18-23-16)11-3-4-11/h5-8,11-12H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WULYZXDGEDVPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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